molecular formula C17H15ClN4O3S B14808020 N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-chlorobenzamide

N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-chlorobenzamide

Cat. No.: B14808020
M. Wt: 390.8 g/mol
InChI Key: BMBSZQIMBGYAFP-UHFFFAOYSA-N
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Description

N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a benzoyl group, and a chlorobenzamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(acetylamino)benzoic acid with hydrazine to form 4-(acetylamino)benzoylhydrazine. This intermediate is then reacted with carbon disulfide to form the corresponding thiosemicarbazide derivative. Finally, the thiosemicarbazide is reacted with 3-chlorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to accelerate the reactions. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-chlorobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. For example, it could inhibit histone deacetylases (HDACs), leading to changes in gene expression and inducing apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Tacedinaline (CI-994): A known HDAC inhibitor with similar structural features.

    Vorinostat (SAHA): Another HDAC inhibitor used in cancer therapy.

    Belinostat: A pan-HDAC inhibitor with broad-spectrum anticancer activity.

Uniqueness

N-({2-[4-(acetylamino)benzoyl]hydrazino}carbonothioyl)-3-chlorobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other HDAC inhibitors

Properties

Molecular Formula

C17H15ClN4O3S

Molecular Weight

390.8 g/mol

IUPAC Name

N-[[(4-acetamidobenzoyl)amino]carbamothioyl]-3-chlorobenzamide

InChI

InChI=1S/C17H15ClN4O3S/c1-10(23)19-14-7-5-11(6-8-14)16(25)21-22-17(26)20-15(24)12-3-2-4-13(18)9-12/h2-9H,1H3,(H,19,23)(H,21,25)(H2,20,22,24,26)

InChI Key

BMBSZQIMBGYAFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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